molecular formula C29H20O4 B047715 Tetrakis(4-formylphenyl)methane CAS No. 617706-61-3

Tetrakis(4-formylphenyl)methane

Cat. No.: B047715
CAS No.: 617706-61-3
M. Wt: 432.5 g/mol
InChI Key: NKFUMXIARBFRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(4-formylphenyl)methane is an organic compound with the molecular formula C29H20O4. It is a tetrahedral molecule where a central carbon atom is bonded to four 4-formylphenyl groups. This compound is notable for its use in the synthesis of covalent organic frameworks (COFs) and other advanced materials due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(4-formylphenyl)methane can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of 4-bromobenzaldehyde with a suitable tetrahedral core, such as tetrakis(4-bromophenyl)methane, under conditions that promote the formation of the desired product. The reaction typically requires a palladium-catalyzed coupling reaction, such as the Sonogashira-Hagihara coupling, followed by formylation to introduce the formyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4-formylphenyl)methane undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Tetrakis(4-carboxyphenyl)methane.

    Reduction: Tetrakis(4-hydroxymethylphenyl)methane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Tetrakis(4-formylphenyl)methane is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Tetrakis(4-formylphenyl)methane primarily involves its ability to form stable covalent bonds with other molecules. This property is exploited in the synthesis of covalent organic frameworks, where the compound acts as a tetrahedral building block that links with other monomers to form a highly ordered and porous structure. The formyl groups can participate in condensation reactions, forming imine or other linkages that contribute to the stability and functionality of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(4-formylphenyl)methane is unique due to its formyl functional groups, which provide reactive sites for further chemical modifications. This makes it particularly valuable in the synthesis of covalent organic frameworks and other materials where precise control over structure and functionality is required .

Biological Activity

Tetrakis(4-formylphenyl)methane (TFPM) is an organic compound with the molecular formula C29_{29}H20_{20}O4_{4}, recognized for its potential applications in the synthesis of covalent organic frameworks (COFs) and other advanced materials. This article explores the biological activity of TFPM, focusing on its interactions with biological systems, its role in drug delivery, and its potential therapeutic applications.

Structure and Properties

TFPM features a tetrahedral structure with four formyl groups attached to a central carbon atom. This unique configuration allows for versatile chemical reactivity, making it suitable for various synthetic applications, particularly in the creation of COFs. Its molecular weight is approximately 432.47 g/mol, and it is commonly utilized as a monomer in the synthesis of porous frameworks due to its ability to form stable linkages through imine bond formation.

Antibacterial Properties

Recent studies have highlighted the potential antibacterial activity of TFPM-derived COFs. For instance, covalent organic frameworks synthesized from TFPM have shown promising results against Gram-negative bacteria. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which disrupt bacterial cell membranes and inhibit growth. These findings suggest that TFPM could serve as a foundational compound in developing new antibacterial agents.

Drug Delivery Systems

TFPM has been investigated for its role in drug delivery systems. The structural properties of COFs formed from TFPM allow for high surface area and tunable pore sizes, which can enhance drug loading capacity and release profiles. Research indicates that these frameworks can improve the solubility and bioavailability of poorly soluble drugs, making them valuable in pharmaceutical applications.

Case Studies

  • Synthesis and Characterization of TFPM-based COFs :
    • A study demonstrated the synthesis of a 3D COF using TFPM as a building block. The resulting material exhibited high porosity (BET surface area > 1500 m²/g) and stability under various conditions, indicating its potential for gas storage and separation applications .
  • Antibacterial Activity Assessment :
    • In vitro assays conducted on TFPM-derived COFs revealed significant antibacterial effects against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics . The study emphasized the role of ROS in mediating these effects.
  • Drug Delivery Applications :
    • A recent investigation into drug delivery systems utilizing TFPM-based COFs showed enhanced loading efficiency for anticancer drugs, with controlled release profiles that improved therapeutic efficacy while minimizing side effects .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Antibacterial ActivityEffective against Gram-negative bacteria via ROS generation
Drug Delivery SystemsEnhanced loading and controlled release of anticancer drugs
Synthesis of COFsHigh porosity and stability for gas storage applications

Properties

IUPAC Name

4-[tris(4-formylphenyl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20O4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFUMXIARBFRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514328
Record name 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617706-61-3
Record name 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrakis(4-formylphenyl)methane
Reactant of Route 2
Tetrakis(4-formylphenyl)methane
Reactant of Route 3
Tetrakis(4-formylphenyl)methane
Reactant of Route 4
Tetrakis(4-formylphenyl)methane
Reactant of Route 5
Tetrakis(4-formylphenyl)methane
Reactant of Route 6
Tetrakis(4-formylphenyl)methane
Customer
Q & A

Q1: How does the structure of Tetrakis(4-formylphenyl)methane lend itself to creating microporous polymers?

A1: this compound possesses four aldehyde (-CHO) groups extending from a central carbon atom, giving it a tetrahedral geometry. [] This tetrahedral structure makes it an ideal building block for creating three-dimensional, hyper-cross-linked polymers. [] The aldehyde groups can react with suitable diamine monomers through condensation polymerization, forming robust benzoxazole linkages and generating a porous network. [] The size and nature of the diamine used can be modified to tune the pore size and properties of the resulting polymer. []

Q2: What makes this compound-derived polymers suitable for gas adsorption and separation?

A2: Research indicates that microporous polybenzoxazoles synthesized using this compound as a building block demonstrate promising gas adsorption properties. [] These polymers exhibit a high affinity for carbon dioxide (CO2) due to the presence of heteroatoms like nitrogen and oxygen within their structure. [] The microporous nature of these polymers, with pore sizes often falling within the range of 0.98-1.46 nm, allows for selective adsorption of CO2 over other gases like nitrogen (N2) and methane (CH4). [] This selectivity, coupled with their high adsorption capacity, makes these polymers potentially valuable for applications like carbon capture and gas separation technologies.

Q3: Beyond gas adsorption, what other applications can benefit from the unique properties of polymers derived from this compound?

A3: The mechanical properties of polymers synthesized using this compound can be tailored for specific applications. For example, researchers have created a self-healing polymer with fast elastic recovery using this compound as a crosslinker for a poly(dimethylsiloxane) backbone. [] The resulting material displays remarkable stretchability (strain at break ~1400%) and can rapidly return to its original shape after stretching. [] This self-healing property arises from the reversible nature of the dynamic bonds formed during the crosslinking process, making it a promising material for applications requiring flexibility, durability, and self-repair capabilities, such as soft robotics, electronic skins, and biosensors. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.